molecular formula C11H8N2O4 B2914471 Methyl 5-nitroquinoline-2-carboxylate CAS No. 2096987-90-3

Methyl 5-nitroquinoline-2-carboxylate

Cat. No. B2914471
CAS RN: 2096987-90-3
M. Wt: 232.195
InChI Key: YBYJFDIHOYAREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-nitroquinoline-2-carboxylate is a chemical compound that belongs to the class of nitroaromatic compounds. It is widely used in scientific research as a precursor for the synthesis of various biologically active compounds.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 5-nitroquinoline-2-carboxylate in lab experiments are its high purity, ease of synthesis, and versatility in the synthesis of various biologically active compounds. However, the limitations are its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of Methyl 5-nitroquinoline-2-carboxylate in scientific research. One direction is the synthesis of quinoline-based compounds with improved anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. Another direction is the development of fluorescent dyes with improved properties for biological imaging. Additionally, the mechanism of action of Methyl 5-nitroquinoline-2-carboxylate needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
Methyl 5-nitroquinoline-2-carboxylate is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

Methyl 5-nitroquinoline-2-carboxylate is synthesized by the reaction of 5-nitroanthranilic acid with methanol in the presence of a catalyst. This reaction is carried out at a high temperature and pressure to yield the desired product. The purity of the product is determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

Methyl 5-nitroquinoline-2-carboxylate is widely used in scientific research as a precursor for the synthesis of various biologically active compounds. It is used in the synthesis of quinoline-based compounds that have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. It is also used in the synthesis of fluorescent dyes that are used in biological imaging.

properties

IUPAC Name

methyl 5-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9-6-5-7-8(12-9)3-2-4-10(7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYJFDIHOYAREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitroquinoline-2-carboxylate

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